molecular formula C19H19N3O B13434237 4-Imidazol-1-yl-2,2-diphenylbutanamide

4-Imidazol-1-yl-2,2-diphenylbutanamide

Cat. No.: B13434237
M. Wt: 305.4 g/mol
InChI Key: NONWQRRLZPDXTD-UHFFFAOYSA-N
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Description

Overview of Imidazole-Containing Compounds in Academic Research

The imidazole (B134444) nucleus, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone in medicinal chemistry. google.comgoogle.com This structural motif is integral to a vast array of biologically active molecules, including natural products like the amino acid histidine and purines. google.com The versatility of the imidazole ring allows it to participate in various biological interactions, leading to a wide spectrum of pharmacological activities. google.com Consequently, imidazole derivatives have been extensively investigated and developed as therapeutic agents with applications spanning from antifungal and antibacterial to anticancer and anti-inflammatory treatments. google.com The presence of the imidazole ring in a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties. nih.gov

The Significance of the 2,2-Diphenylbutanamide Scaffold in Organic Chemistry

The 2,2-diphenylbutanamide scaffold is a significant structural framework in the design of bioactive compounds. This assertion is supported by patent literature, which indicates that certain 2,2-diphenylbutanamide derivatives exhibit notable analgesic properties, particularly for neuropathic pain. This suggests the potential of this scaffold to interact with biological targets in the nervous system. The specific arrangement of the two phenyl groups on the same carbon atom creates a distinct three-dimensional structure that can be crucial for receptor binding and biological activity.

Positioning of 4-Imidazol-1-yl-2,2-diphenylbutanamide within its Structural Class and Related Derivatives

This compound is identified chemically by its unique combination of the aforementioned imidazole and 2,2-diphenylbutanamide structures. It is most notably recognized as a key intermediate and a related compound in the synthesis of Imidafenacin. Imidafenacin, a well-documented therapeutic agent, is the 2-methyl substituted version of the title compound and is used for the treatment of overactive bladder. This direct synthetic lineage places this compound in a class of medicinally relevant molecules.

The synthesis of Imidafenacin often proceeds through a nitrile intermediate, which is then hydrolyzed to the corresponding amide. A plausible synthetic route for this compound would involve a similar pathway, starting from the appropriate nitrile precursor. One patented method for Imidafenacin preparation involves the hydrolysis of 4-bromo-2,2-diphenylbutyronitrile (B143478) to 4-bromo-2,2-diphenylbutanamide, followed by a reaction with 2-methylimidazole (B133640). A parallel approach using imidazole in the final step would yield this compound.

Below are the fundamental properties of this compound:

PropertyValue
Molecular Formula C₁₉H₁₉N₃O
Molecular Weight 305.37 g/mol
CAS Number 170105-20-1

While detailed research focusing exclusively on the biological activities or therapeutic applications of this compound is not extensively available in the public domain, its structural relationship to potent therapeutic agents and its role as a crucial synthetic intermediate underscore its significance in the field of medicinal chemistry. Further investigation into this compound could unveil unique properties and potential applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H19N3O

Molecular Weight

305.4 g/mol

IUPAC Name

4-imidazol-1-yl-2,2-diphenylbutanamide

InChI

InChI=1S/C19H19N3O/c20-18(23)19(16-7-3-1-4-8-16,17-9-5-2-6-10-17)11-13-22-14-12-21-15-22/h1-10,12,14-15H,11,13H2,(H2,20,23)

InChI Key

NONWQRRLZPDXTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCN2C=CN=C2)(C3=CC=CC=C3)C(=O)N

Origin of Product

United States

Advanced Analytical and Spectroscopic Characterization of 4 Imidazol 1 Yl 2,2 Diphenylbutanamide and Its Derivatives

Application of Mass Spectrometry for Molecular Structure Confirmation and Impurity Identification

Mass spectrometry (MS) is an indispensable tool for the molecular structure confirmation of 4-Imidazol-1-yl-2,2-diphenylbutanamide. The technique provides a highly accurate measurement of the molecular weight of the compound, which can be used to confirm its elemental composition. For the parent compound, soft ionization techniques such as electrospray ionization (ESI) would be utilized to generate the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) further refines this by providing the exact mass, allowing for the determination of the molecular formula with high confidence and distinguishing it from compounds with the same nominal mass.

In addition to confirming the primary structure, MS is critical for identifying potential impurities that may arise during synthesis or degradation. By analyzing the mass-to-charge ratio of all ions present in a sample, even trace-level impurities can be detected. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion and the impurity ions, generating characteristic fragmentation patterns. These patterns provide structural information that helps in the identification of unknown impurities by comparing them to known fragmentation pathways of the parent compound or reference standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation in organic chemistry, providing detailed information about the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR are employed to confirm the connectivity and chemical environment of each atom in the molecule.

In the ¹H NMR spectrum, the protons on the imidazole (B134444) ring, the two phenyl rings, and the butanamide chain would each produce distinct signals. The chemical shifts (δ) of these protons are influenced by their local electronic environment, and the spin-spin coupling patterns reveal which protons are adjacent to one another. For instance, protons on the imidazole ring typically appear in the aromatic region, alongside the signals from the two diphenyl groups. researchgate.netchemicalbook.com

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. The chemical shifts in the ¹³C spectrum help to identify the types of carbon atoms present (e.g., C=O of the amide, aromatic carbons, aliphatic carbons). researchgate.netresearchgate.net By analyzing the full set of NMR data, including two-dimensional techniques like COSY and HSQC, a complete and unambiguous assignment of the molecule's structure can be achieved. The table below shows typical chemical shifts for moieties found in related imidazole derivatives. researchgate.netrsc.org

Moiety Nucleus Typical Chemical Shift Range (ppm) Notes
Imidazole Ring¹H7.0 - 8.5Specific shifts depend on substitution and solvent.
Imidazole Ring¹³C115 - 145Carbon atoms adjacent to nitrogen are typically more deshielded.
Phenyl Rings¹H7.0 - 7.6Complex multiplets are common unless substitution simplifies the pattern.
Phenyl Rings¹³C125 - 140The ipso-carbon (attached to the main structure) has a distinct shift.
Amide (NH₂)¹H5.0 - 8.5Broad signal, position is concentration and solvent dependent.
Amide (C=O)¹³C165 - 175Characteristic downfield shift for the carbonyl carbon.
Aliphatic Chain (CH₂)¹H / ¹³C1.5 - 4.5 / 20 - 60Shifts depend on proximity to electronegative atoms (N, C=O).

**3.3. Chromatographic Techniques for Separation and Purity Analysis

Chromatographic methods are essential for separating this compound from other substances and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of pharmaceutical compounds. For this compound, a reversed-phase HPLC method would typically be developed. This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape.

When a sample is injected, the components are separated based on their relative affinity for the stationary and mobile phases. The retention time (the time it takes for the compound to travel through the column) is a characteristic property under specific conditions. A UV detector is commonly used for detection, as the imidazole and phenyl rings contain chromophores that absorb UV light. The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. This technique is also used to profile and identify the metabolites of related compounds, such as 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This hybrid technique is particularly valuable for trace analysis and for identifying metabolites in complex biological matrices like plasma or urine. researchgate.netresearchgate.net The initial LC separation simplifies the mixture before it enters the mass spectrometer, reducing ion suppression and improving detection limits.

In the context of this compound, LC-MS/MS would be the method of choice for preclinical and clinical studies investigating its metabolism. researchgate.net After administration, biological samples can be analyzed to detect and identify metabolites, which are often present at much lower concentrations than the parent drug. researchgate.net Common metabolic pathways for such compounds include oxidation (e.g., hydroxylation of the phenyl rings) and conjugation (e.g., glucuronidation). The structures of presumed metabolites of the related compound KRP-197/ONO-8025 have been confirmed using this approach by synthesizing authentic reference compounds. nih.gov Targeted LC-MS/MS methods, such as selected reaction monitoring (SRM), offer high sensitivity and specificity for quantifying both the parent drug and its metabolites. researchgate.netnih.gov

Parent Compound Metabolite Type Analytical Method Reference
4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamideGlucuronide conjugateSynthesis and HPLC nih.gov
4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamideImidazolidine-dione derivativeSynthesis and HPLC nih.gov
4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamideMetabolites from 4-amino-2-diphenylbutanamideSynthesis and HPLC nih.gov

Crystallographic Analysis (if applicable from broader research)

For example, the crystal structure of a derivative, 4-chloro-2,6-bis(4,5-diphenyl-1H-imidazol-2-yl)phenol, has been determined, revealing details about its monoclinic space group and the intricate network of hydrogen bonds that stabilize its crystal packing. researchgate.net Similarly, the crystal structure of fenpiverinium, which shares the 2,2-diphenylbutanamide core, has also been elucidated. mdpi.com Such studies are crucial for understanding the solid-state properties of a compound and can provide insights into its physical properties and intermolecular interactions.

Compound Crystal System Space Group Key Unit Cell Parameters Reference
Nitrate salt of 4-chloro-2,6-bis(4,5-diphenyl-1H-imidazol-2-yl)phenolMonoclinicP2₁/ca = 14.682 Å, b = 14.514 Å, c = 18.460 Å, β = 128.21° researchgate.net
Fenpiverinium BromideMonoclinicP2₁/c- mdpi.com

Molecular Interaction Mechanisms and Biotransformations of 4 Imidazol 1 Yl 2,2 Diphenylbutanamide Derivatives

Mechanistic Studies of Molecular Recognition and Binding with Biological Receptors

The therapeutic action of 4-Imidazol-1-yl-2,2-diphenylbutanamide derivatives is rooted in their interaction with biological receptors, primarily muscarinic acetylcholine (B1216132) receptors.

Affinity and Selectivity Profiles for Muscarinic Acetylcholine Receptor Subtypes (M1, M2, M3) by Related Compounds

A series of 4-(1-imidazolyl)-2,2-diphenylbutyramide derivatives have been synthesized and evaluated for their selectivity toward M1, M2, and M3 muscarinic receptor subtypes in isolated tissue assays. nih.gov This research has been pivotal in understanding the structure-activity relationships that govern the potency and selectivity of these compounds. nih.gov The goal of these studies has been to develop agents with potential utility in treating conditions related to altered smooth muscle contractility, such as urinary incontinence. nih.gov

The binding characteristics of antagonists for M1, M2, and M3 receptors can be distinguished by their affinity for selective ligands. For instance, M1 receptors show high affinity for pirenzepine, M2 receptors have a high affinity for AF-DX 116, and M3 receptors exhibit low affinity for both. nih.gov Studies on the derivative 4-(2-methyl-1-imidazolyl)-2,2-diphenylbutyramide, also known as Imidafenacin (KRP-197), identified it as a promising candidate for treating urinary bladder dysfunction due to its specific affinity and selectivity profile. nih.gov While many low-molecular-weight ligands bind to all five muscarinic subtypes, slight variations in structure can confer modest selectivity for certain subtypes. nih.gov

Table 1: Muscarinic Receptor Subtype Selectivity of Related Compounds
Compound ClassReceptor Subtypes TargetedKey FindingsReference
4-(1-imidazolyl)-2,2-diphenylbutyramide derivativesM1, M2, M3Evaluated for potency and selectivity in isolated tissue assays, leading to the identification of Imidafenacin (KRP-197) as a candidate for urinary bladder dysfunction. nih.gov
General Muscarinic AntagonistsM1, M2, M3Receptor subtypes can be differentiated by antagonist affinity: M1 (high for pirenzepine), M2 (high for AF-DX 116), M3 (low for both). nih.gov
McN-A-343M1, M4Exhibits selectivity for M1 and M4 receptor subtypes. nih.gov
PilocarpineM1, M3Shows selectivity for M1 and M3 receptor subtypes. nih.gov

Ligand-Receptor Antagonism at the Molecular Level

Derivatives of this compound function as muscarinic antagonists. nih.gov The mechanism of antagonism at the molecular level involves blocking the binding of the endogenous neurotransmitter, acetylcholine, to muscarinic receptors. This competitive inhibition prevents the conformational changes in the receptor that are necessary to activate intracellular signaling pathways.

The interaction of these antagonists with G-protein coupled receptors (GPCRs), such as muscarinic receptors, can be observed through their influence on agonist binding in the presence of guanine (B1146940) nucleotides like GTP. For agonists, the presence of GTP typically causes a shift to a lower affinity binding state as the receptor uncouples from its G-protein. nih.gov The behavior of antagonists is generally not affected by GTP, indicating they stabilize a receptor conformation that does not productively engage with G-proteins. This antagonism blocks the physiological responses mediated by the receptor, such as smooth muscle contraction.

Modulation of Neurotransmitter Release at Prejunctional Receptors

Certain muscarinic ligands can modulate the release of neurotransmitters by acting on prejunctional autoreceptors. Studies on related muscarinic ligands have shown that they can enhance the release of acetylcholine in the rat parietal cortex. researchgate.net This effect is attributed to the antagonism of presynaptic muscarinic receptor subtypes, which normally function to inhibit further acetylcholine release. researchgate.net By blocking these inhibitory autoreceptors, the compounds disrupt the negative feedback loop, leading to an increased concentration of the neurotransmitter in the synaptic cleft. researchgate.net

In Vitro Enzymatic Metabolism of this compound Analogs

The biotransformation of these compounds is crucial for their pharmacokinetic profile and elimination from the body. In vitro studies have identified the key enzymatic pathways involved.

Identification of Key Cytochrome P450 Enzymes and UDP-Glucuronic Acid Transferases Involved in Chemical Transformation

The metabolism of Imidafenacin, a prominent analog, is primarily carried out by specific enzymes in the liver. The major enzymes responsible for its biotransformation are Cytochrome P450 3A4 (CYP3A4) and UDP-glucuronosyltransferase 1A4 (UGT1A4). nih.gov

CYP3A4 is responsible for the oxidative metabolism of the compound. nih.gov This was confirmed in studies using human liver microsomes, where the elimination of Imidafenacin was significantly inhibited by ketoconazole, a known potent inhibitor of CYP3A4. nih.gov Other clinically relevant CYP3A4 inhibitors like itraconazole, erythromycin, and clarithromycin (B1669154) also demonstrated the ability to inhibit its metabolism. nih.gov

The formation of the N-glucuronide metabolite is catalyzed exclusively by UGT1A4. nih.gov UDP-glucuronosyltransferases are a superfamily of enzymes that play a key role in the detoxification and elimination of lipophilic drugs by attaching glucuronic acid, making them more water-soluble and easier to excrete. nih.gov

Table 2: Key Enzymes in the Metabolism of Imidafenacin
EnzymeFamilyRole in MetabolismKey FindingsReference
CYP3A4 Cytochrome P450Oxidative metabolismElimination of Imidafenacin is mainly catalyzed by CYP3A4 and is markedly inhibited by CYP3A4 inhibitors (e.g., ketoconazole). nih.gov
UGT1A4 UDP-GlucuronosyltransferaseN-glucuronidationProduction of the N-glucuronide metabolite is catalyzed only by UGT1A4. nih.gov

Characterization of Metabolite Structures and Their Formation Pathways

The biotransformation of 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide results in several metabolites. To confirm the structures of these products, six presumed metabolites have been chemically synthesized. nih.gov

The primary metabolic pathways are oxidation and glucuronidation. nih.gov

Oxidative Metabolism : Mediated by CYP3A4, this pathway leads to the formation of various oxidative metabolites. nih.gov

N-Glucuronidation : Catalyzed by UGT1A4, this pathway involves the direct conjugation of glucuronic acid to one of the nitrogen atoms on the imidazole (B134444) ring, forming an N-glucuronide metabolite. nih.gov

The structures of these metabolites, formed in humans, were definitively identified by comparing them with the authentic, synthesized compounds. nih.gov

Computational Chemistry and Theoretical Modeling of 4 Imidazol 1 Yl 2,2 Diphenylbutanamide and Its Analogs

Molecular Docking Simulations for Ligand-Receptor Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme), forming a stable complex. researchgate.net This method is crucial for understanding the structural basis of ligand-receptor interactions and for predicting the binding affinity, which is often correlated with a compound's biological activity. bibliotekanauki.pl

The process begins with the three-dimensional structures of both the ligand (4-Imidazol-1-yl-2,2-diphenylbutanamide) and the target receptor. The receptor's structure is often obtained from experimental sources like the Protein Data Bank (PDB). nih.gov Using specialized software, the ligand's conformational flexibility is explored within the receptor's binding site. Sophisticated scoring functions are then employed to estimate the binding energy for each pose, with lower energy scores typically indicating more favorable binding. ajchem-a.com

These simulations can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues in the receptor's active site. bibliotekanauki.plajchem-a.com For instance, the imidazole (B134444) ring might act as a hydrogen bond acceptor, while the diphenyl groups could engage in hydrophobic interactions. By analyzing these interactions, researchers can rationalize the compound's activity and propose modifications to enhance its binding potency and selectivity. nih.gov

Table 1: Example of Molecular Docking Simulation Results for a Ligand-Receptor Complex
LigandTarget ReceptorBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
This compoundHypothetical Kinase A-10.6LEU 276, PHE 155Hydrophobic
This compoundHypothetical Kinase A-10.6HIS 146Hydrogen Bond
Analog XHypothetical Kinase A-9.2LEU 276, VAL 418Hydrophobic
Analog YHypothetical Kinase A-11.1HIS 146, ASP 351Hydrogen Bond, Hydrophobic

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic structure and inherent reactivity of molecules. ppor.az These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule. diva-portal.org For this compound, DFT calculations can optimize its three-dimensional geometry and compute a range of quantum chemical descriptors. nih.gov

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. nih.gov The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical stability and reactivity; a smaller gap suggests higher reactivity. nih.govppor.az

Other calculated properties, such as the molecular electrostatic potential (MEP), electronegativity, chemical hardness, and electrophilicity index, help to predict how the molecule will interact with other chemical species and identify sites susceptible to electrophilic or nucleophilic attack. ppor.aznih.gov This information is invaluable for understanding reaction mechanisms and potential metabolic transformations. ppor.az

Table 2: Key Quantum Chemical Parameters Calculated for an Imidazole Derivative using DFT
ParameterCalculated Value (eV)Interpretation
EHOMO-6.21Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-2.13Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE)4.08Indicates chemical stability and reactivity. ppor.az
Ionization Potential5.03Energy required to remove an electron; relates to chemical stability. ppor.az
Electronegativity (χ)2.96Measure of the ability to attract electrons. ppor.az
Electrophilicity Index (ω)2.15Measures proneness to nucleophilic attack. ppor.az

Pharmacophore Modeling and Virtual Screening Approaches for Novel Analog Discovery

Pharmacophore modeling is a powerful strategy in drug discovery for identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model represents the key molecular interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. mdpi.com

These models can be generated through two primary approaches: ligand-based or structure-based. nih.gov In a ligand-based approach, a model is derived from a set of known active molecules, identifying their common chemical features. A structure-based approach extracts these features directly from the interaction pattern observed in a ligand-receptor complex. nih.gov

Once a pharmacophore model for this compound is developed, it can be used as a 3D query for virtual screening of large chemical libraries. ppor.aznih.gov This process filters vast databases to identify diverse molecules that match the pharmacophore's spatial and chemical requirements. mdpi.com The resulting "hit" compounds are considered promising candidates for further investigation, as they are likely to bind to the same biological target and exhibit similar activity, thus enabling the discovery of novel analogs with potentially improved properties. nih.gov

Prediction of Chemical Transformation Pathways and Metabolite Structures using In Silico Methods

In silico metabolism prediction tools are computational systems designed to forecast the metabolic fate of a chemical compound within a biological system. nih.gov These tools utilize knowledge-based approaches, which consist of databases of known biotransformation rules, and machine learning algorithms trained on extensive metabolic data. nih.gov They can predict the likely sites of metabolism on a molecule and the structures of the resulting metabolites.

For this compound, these methods can predict a variety of metabolic transformations. A closely related analog, 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide (Imidafenacin), has been studied, and its presumed metabolites have been synthesized and confirmed. nih.gov The metabolic pathways identified for this analog include hydroxylation of the diphenyl rings and oxidation of the imidazole ring. nih.gov

Computational tools like BioTransformer are designed to predict such transformations. nih.gov By inputting the structure of this compound, these programs would likely predict similar metabolic pathways, including:

Phase I Reactions: Aromatic hydroxylation on one or both of the phenyl groups and oxidation at the imidazole moiety.

Phase II Reactions: Glucuronidation, where glucuronic acid is attached to the parent compound or its hydroxylated metabolites. nih.gov

These predictions are critical for identifying potentially active or toxic metabolites early in the drug development process, guiding further experimental studies.

Advanced Research Utility and Applications of 4 Imidazol 1 Yl 2,2 Diphenylbutanamide As a Chemical Probe

Development of 4-Imidazol-1-yl-2,2-diphenylbutanamide and its Analogs as Biochemical Tools for Receptor Profiling

The diphenylbutanamide-imidazole scaffold is a key feature in several compounds that have been investigated for their interactions with various biological receptors. Although direct receptor profiling data for this compound is scarce, the activities of its analogs provide a strong rationale for its potential use as a biochemical tool.

A notable analog, 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide, also known as KRP-197 or ONO-8025, has been identified as a therapeutic agent for urinary incontinence. nih.gov The mechanism of action for such agents often involves interaction with muscarinic receptors in the bladder. The synthesis and evaluation of the metabolites of KRP-197 have been carried out to understand its metabolic fate, a critical aspect in the development of biochemical probes. nih.gov This suggests that the core this compound structure could be a valuable starting point for developing selective ligands for receptor studies.

Furthermore, a broader class of 2,2-diphenylbutanamide derivatives has been patented for their excellent μ-opioid agonist activity, indicating their potential as analgesics for neuropathic pain. google.com This highlights the versatility of the diphenylbutanamide scaffold in targeting different receptor systems. By modifying the substituents on the imidazole (B134444) and phenyl rings, it may be possible to develop a library of compounds, including this compound, for profiling a range of receptors.

Table 1: Examples of Biologically Active Diphenylbutanamide Analogs and Their Targets

Compound NameStructural Variation from Target CompoundBiological Target/Activity
KRP-197/ONO-8025Methyl group on the imidazole ringMuscarinic receptor antagonist (therapeutic for urinary incontinence) nih.gov
Patented 2,2-diphenylbutanamide derivativesVaried substituents on the butanamide nitrogen and phenyl ringsμ-opioid receptor agonists (analgesic properties) google.com

The development of such analogs for receptor profiling would typically involve synthesizing a series of related compounds and assessing their binding affinities and functional activities at various receptor subtypes. This structure-activity relationship (SAR) data is invaluable for understanding the molecular determinants of ligand-receptor interactions and for designing more potent and selective research tools.

Use as Reference Standards in Analytical Chemistry for Quality Control

In the field of analytical chemistry, well-characterized reference standards are essential for the accurate quantification and identification of substances. While there is no specific mention in the available literature of this compound being used as a reference standard, its structural class suggests it could serve this purpose in relevant analytical methods.

Pharmaceutical secondary standards for imidazole and its derivatives are commercially available and are used in quality control to provide a cost-effective alternative to preparing in-house working standards. sigmaaldrich.comsigmaaldrich.com These standards are crucial for ensuring the quality and consistency of pharmaceutical products. Given that imidazole-containing compounds are widespread in medicinal chemistry, the need for a diverse range of reference standards is significant.

For a compound like this compound to be established as a reference standard, it would need to be synthesized in high purity and thoroughly characterized using various analytical techniques such as:

Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

Mass Spectrometry (MS) to confirm the molecular weight and fragmentation pattern.

High-Performance Liquid Chromatography (HPLC) to determine purity.

Infrared (IR) Spectroscopy to identify functional groups.

Elemental Analysis to confirm the empirical formula.

Once characterized, it could be used as a standard in the quality control of synthetic batches of related active pharmaceutical ingredients or in metabolism studies to identify and quantify related metabolites.

Exploration of Potential Non-Biological Applications for the Diphenylbutanamide-Imidazole Scaffold

The unique chemical properties of the imidazole ring have led to its incorporation in a wide range of materials beyond the biological and pharmaceutical realms. While specific non-biological applications for the diphenylbutanamide-imidazole scaffold are not well-documented, the general utility of imidazole derivatives suggests potential avenues for exploration.

Imidazoles are known to be effective corrosion inhibitors for various metals and alloys. Their ability to form a protective layer on the metal surface can significantly reduce corrosion rates. The diphenylbutanamide portion of the molecule could potentially enhance this property by increasing the surface area of interaction and modifying the electronic properties of the imidazole ring.

In materials science, imidazole-based compounds are being investigated for the development of novel polymers and functional materials. The imidazole moiety can act as a versatile building block, offering sites for polymerization and coordination with metal ions. This could lead to the creation of materials with interesting optical, electronic, or catalytic properties.

Table 2: Potential Non-Biological Applications of the Imidazole Scaffold

Application AreaRole of the Imidazole Scaffold
Corrosion Inhibition Forms a protective film on metal surfaces.
Materials Science Acts as a building block for polymers and functional materials.
Catalysis Can act as a ligand for metal catalysts or as an organocatalyst itself.

Further research would be required to synthesize and evaluate this compound and its derivatives for these potential non-biological applications. The diphenylbutanamide component could be systematically modified to tune the compound's physical and chemical properties for specific material or industrial uses.

Future Research Directions and Challenges in the Study of 4 Imidazol 1 Yl 2,2 Diphenylbutanamide

Development of More Efficient and Sustainable Synthetic Methodologies

A primary challenge in pharmaceutical chemistry is the development of manufacturing processes that are not only efficient but also environmentally benign. Future research on the synthesis of 4-imidazol-1-yl-2,2-diphenylbutanamide should focus on incorporating principles of green chemistry. Traditional multi-step organic syntheses often rely on hazardous solvents and reagents, generating significant chemical waste. The development of sustainable alternatives is crucial.

Key areas for future investigation include:

One-Pot Reactions: Designing a one-pot synthesis, where multiple reaction steps are carried out in a single reactor, can significantly improve efficiency by reducing the need for intermediate purification steps, minimizing solvent use, and saving time. rsc.org

Alternative Activation Methods: Non-traditional energy sources can offer greener synthetic pathways. rsc.org Techniques such as microwave irradiation, ultrasound, and high hydrostatic pressure (barochemistry) can accelerate reaction rates, improve yields, and often allow for solvent-free conditions. rsc.org

Eco-Friendly Catalysts and Solvents: Research into the use of biodegradable solvents, ionic liquids, or water-based reaction media could drastically reduce the environmental impact of the synthesis. Furthermore, developing recyclable heterogeneous catalysts can streamline production and minimize waste. nih.gov

The challenge lies in adapting these green technologies to the specific multi-step synthesis of a complex molecule like Imidafenacin without compromising yield or purity.

Sustainable MethodologyPrinciplePotential Advantages for Imidafenacin SynthesisKey Challenge
Microwave-Assisted SynthesisUses microwave energy to heat reactions directly and efficiently.Faster reaction times, increased yields, and enhanced purity.Scaling up from laboratory to industrial production.
Sonochemistry (Ultrasound)Utilizes acoustic cavitation to initiate and enhance chemical reactions.Improved reaction rates and yields under milder conditions.Ensuring uniform energy distribution in large reactors.
Barochemistry (High Pressure)Applies high hydrostatic pressure to activate chemical reactions. rsc.orgCan accelerate reactions that are slow at atmospheric pressure and enable solvent-free reactions. rsc.orgHigh initial cost and specialized equipment requirements. rsc.org
Ionic Liquid CatalysisUses non-volatile, recyclable ionic liquids as catalysts and/or solvents.Reduces use of volatile organic compounds (VOCs), catalyst can be recycled.Cost of ionic liquids and potential product separation difficulties.

Deeper Elucidation of Complex Molecular Interaction Networks

Imidafenacin functions by antagonizing M1 and M3 muscarinic acetylcholine (B1216132) receptors with high affinity while showing lower affinity for the M2 subtype. nih.govresearchgate.net This selectivity is key to its therapeutic effect on the bladder and its favorable side-effect profile compared to less selective agents. nih.govnih.gov However, a complete picture of its molecular interactions remains a critical area for future research.

Future studies should aim to:

Clarify Receptor Binding: Utilize advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM), to determine the high-resolution structure of Imidafenacin bound to the M1 and M3 receptors. This would provide precise details about the binding pocket and the specific amino acid residues involved, paving the way for rational drug design.

Employ Computational Modeling: Molecular dynamics (MD) simulations can model the dynamic behavior of Imidafenacin's interaction with its target receptors and surrounding biological environment. elsevierpure.com These simulations can help predict binding affinities, understand the role of water molecules in the binding site, and explore the conformational changes the receptor undergoes upon binding.

Investigate Off-Target Interactions: A comprehensive screening of Imidafenacin against a wider panel of receptors and enzymes is necessary to fully map its interaction network. This can uncover potential new therapeutic applications or explain idiosyncratic adverse effects. Understanding its interactions with drug-metabolizing enzymes like CYP3A4 and UGT1A4 at a molecular level is also crucial. nih.govdrugbank.com

The primary challenge is the complex nature of membrane-bound proteins like muscarinic receptors, which are notoriously difficult to crystallize and study structurally.

Advancements in Analytical Techniques for Comprehensive Chemical Profiling

Robust analytical methods are essential for quality control and for studying the pharmacokinetics of a drug. Sensitive bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) have already been developed to quantify Imidafenacin and its known metabolites (M-2, M-4, M-9) in plasma and urine at very low concentrations (pg/mL levels). nih.govnih.govresearchgate.net

Despite these advances, future research should focus on several challenging areas:

Impurity Profiling: As synthetic methods evolve, new impurities may arise. researchgate.net Developing advanced analytical techniques, such as high-performance liquid chromatography combined with ion trap-time of flight-mass spectrometry (LC-ESI/IT-TOF), is crucial for the identification and characterization of unknown trace-level impurities in the active pharmaceutical ingredient (API) and final drug product. researchgate.net

Metabolite Identification: While major metabolites have been identified, further "metabolite hunting" studies using high-resolution mass spectrometry could uncover previously uncharacterized minor metabolites. Understanding the complete metabolic pathway is vital for a full safety assessment.

Chiral Separation: Although Imidafenacin is administered as a racemate, it is important to develop and validate enantioselective analytical methods. Such methods would allow for the study of the pharmacokinetic and pharmacodynamic profiles of individual enantiomers, as they may differ in efficacy and toxicity.

The main challenge is achieving the required sensitivity and selectivity to detect and accurately quantify trace-level impurities and metabolites in complex biological matrices. nih.gov

Analytical TechniqueApplication in Imidafenacin ResearchFuture Direction/Challenge
LC-MS/MSQuantification of Imidafenacin and its metabolites in plasma and urine. nih.govnih.govDeveloping methods with even lower detection limits; application to tissue distribution studies.
High-Resolution Mass Spectrometry (HRMS)Structural elucidation of unknown impurities and novel metabolites. researchgate.netCreating a comprehensive library of all potential degradation products and metabolites.
Chiral ChromatographySeparation of Imidafenacin enantiomers.Investigating potential stereoselective metabolism and receptor binding differences.
Nuclear Magnetic Resonance (NMR)Unambiguous structure confirmation of the API, impurities, and metabolites.Applying advanced NMR techniques for in-vivo metabolic studies.

Expanding the Scope of Structure-Activity Relationship Studies to New Chemical Space

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure relates to its biological activity. raybiotech.com For Imidafenacin, SAR studies could lead to the development of next-generation compounds with improved properties.

Future research should systematically explore new chemical space by modifying the core Imidafenacin scaffold:

Imidazole (B134444) Ring Substitution: The current structure has a methyl group at the 2-position of the imidazole ring. SAR studies could involve introducing different substituents (e.g., electron-withdrawing or electron-donating groups) at this position or other available positions on the ring to modulate receptor affinity and selectivity. mdpi.com

Diphenyl Group Modification: The two phenyl rings are critical for activity. Introducing substituents on these rings could influence potency, selectivity, and pharmacokinetic properties like metabolic stability. For example, adding fluorine atoms can sometimes enhance binding affinity or block metabolic degradation.

Butanamide Chain Analogs: The length and nature of the linker chain connecting the imidazole and diphenyl moieties could be altered. Exploring different chain lengths, introducing conformational constraints, or replacing the amide group with bioisosteres could lead to compounds with novel pharmacological profiles. nih.gov

The goal of these SAR studies would be to identify new analogues with potentially enhanced bladder selectivity, reduced side effects, or a pharmacokinetic profile suitable for alternative dosing regimens (e.g., once-daily). nih.govmdpi.com The challenge is the synthetic complexity of creating these new analogues and the extensive biological testing required to evaluate them.

Structural MoietyPotential ModificationObjective of Modification
2-Methyl-imidazole RingVarying alkyl or aryl substituents; introducing polar groups.Enhance receptor binding affinity or selectivity; modulate solubility.
Diphenyl GroupsIntroducing electron-withdrawing/donating groups (e.g., -F, -Cl, -OCH3). mdpi.comImprove metabolic stability; alter lipophilicity; enhance potency.
Butanamide LinkerModify chain length; introduce rigidity; replace amide with bioisosteres (e.g., ester, sulfonamide).Optimize receptor fit; improve oral bioavailability; alter duration of action.

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